2-{[(4-Fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride
Description
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, phenyl, and methyl groups attached to an aminoacetic acid backbone, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C16H17ClFNO2 |
|---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
2-[[(4-fluorophenyl)-phenylmethyl]-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c1-18(11-15(19)20)16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13;/h2-10,16H,11H2,1H3,(H,19,20);1H |
InChI Key |
LSZOCGWKAAHLKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with benzylamine to form an intermediate, which is then reacted with methylamine and chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- Phenylacetic acid
Uniqueness
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Biological Activity
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride, also known by its CAS number 351-95-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClF₂N₂O₂ |
| Molecular Weight | 245.67 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 138 °C |
| Boiling Point | 355.9 ± 27.0 °C at 760 mmHg |
| LogP | 1.07 |
These properties indicate a stable compound with potential solubility in organic solvents, which is essential for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of the fluorophenyl group enhances the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by modulating signaling pathways such as p38 MAPK and VEGFR-2 .
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study on various cell lines demonstrated that the compound exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition at low concentrations . The mechanism was linked to cell cycle arrest at the G2/M phase and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : In vitro assays revealed that the compound displayed notable antimicrobial activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases .
- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective properties, potentially useful in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride, it is helpful to compare it with related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride | High | Moderate | High |
| 4-Chloro-2-methylphenoxy acetic acid | Moderate | High | Moderate |
| Phenoxyacetic acid | Low | Moderate | Low |
This table highlights that while similar compounds may share some biological activities, 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride stands out due to its high anticancer and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
